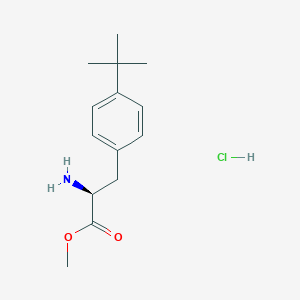

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride

Description

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride (CAS: N/A, BLD Pharm Ltd. product code BD02160078) is a chiral amino acid ester hydrochloride with the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . This compound features a methyl ester group, a stereospecific (S)-configured amino group, and a 4-(tert-butyl)phenyl substituent. It is synthesized with high purity (≥95%) and is available in quantities ranging from 100 mg to 1 g .

Properties

Molecular Formula |

C14H22ClNO2 |

|---|---|

Molecular Weight |

271.78 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1 |

InChI Key |

SFESEJHDRFCZJC-YDALLXLXSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride typically involves:

- Protection of the amino group to prevent side reactions during esterification or coupling steps.

- Esterification of the carboxylic acid group to form the methyl ester.

- Introduction of the 4-(tert-butyl)phenyl substituent either via starting from the corresponding amino acid or through subsequent functionalization.

- Formation of the hydrochloride salt to enhance stability and solubility.

The overall synthetic route is designed to maintain the stereochemical integrity of the (S)-configuration throughout the process.

Specific Synthetic Routes and Reaction Conditions

Protection and Esterification

One common approach begins with the corresponding (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoic acid. The amino group is protected using acid-labile groups such as tert-butoxycarbonyl (Boc) to avoid undesired reactions during esterification.

- Amino group protection: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium hydroxide or triethylamine) in an organic solvent such as tetrahydrofuran (THF) or dichloromethane at low temperature (0–25 °C).

- Esterification: The protected amino acid is then esterified using methanol with acid catalysis (e.g., sulfuric acid or hydrochloric acid) under reflux conditions to form the methyl ester.

Deprotection and Salt Formation

- After esterification, the Boc protecting group is removed using trifluoroacetic acid (TFA) at low temperature (0 to 30 °C) to yield the free amine.

- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, yielding the final this compound as a crystalline solid.

Industrial Production Considerations

Industrial scale synthesis emphasizes:

- Use of automated reactors and continuous flow systems to improve yield, reproducibility, and scalability.

- Optimization of reaction parameters such as temperature, solvent choice, reagent equivalents, and reaction time to maximize purity and yield.

- Efficient purification steps including aqueous extractions, washing with sodium bicarbonate and sodium chloride solutions, drying over sodium sulfate, and crystallization from solvents like hexane or ethanol-water mixtures.

Detailed Research Outcomes and Data Tables

Reaction Example and Yield Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino group protection | Boc2O, NaOH, THF, 0–25 °C | >90 | Efficient protection with minimal racemization |

| Esterification | Methanol, HCl or H2SO4, reflux | 85–90 | Methyl ester formation confirmed by NMR |

| Deprotection | TFA, dichloromethane, 0–30 °C | 80–85 | Complete Boc removal without side reactions |

| Salt formation | HCl, organic solvent, room temp | 90 | Crystalline hydrochloride salt obtained |

Spectroscopic and Analytical Characterization

- NMR (¹H and ¹³C): Confirms methyl ester peak (~3.6 ppm), aromatic protons (~7.2–7.8 ppm), and amino protons (~1.5–2.5 ppm when free). Retention of stereochemistry verified by coupling constants.

- IR Spectroscopy: Ester carbonyl stretch near 1740 cm⁻¹, N-H bending around 1650 cm⁻¹.

- Chiral HPLC: Enantiomeric excess greater than 98% confirms stereochemical purity.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight; fragmentation patterns confirm structure.

Comparative Analysis with Related Compounds

| Feature | This compound | (S)-Methyl 2-amino-3-(4-iodophenyl)propanoate | Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate Hydrochloride |

|---|---|---|---|

| Amino protection | Boc group commonly used | Boc or Cbz protection | Boc protection standard |

| Esterification method | Acid-catalyzed methanol esterification | Similar acid-catalyzed esterification | Acid-catalyzed methyl ester formation |

| Salt form | Hydrochloride salt | Hydrochloride salt | Hydrochloride salt |

| Industrial scale | Automated reactors, continuous flow | Automated reactors, continuous flow | Automated reactors, continuous flow |

| Yield range | 80–90% per step | 85–90% per step | 85–90% per step |

| Stereochemical purity | >98% ee by chiral HPLC | >98% ee by chiral HPLC | >98% ee by chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, OsO₄

Reduction: LiAlH₄, NaBH₄, H₂/Ni

Substitution: NBS, SOCl₂, RLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Based on the search results, "Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride" (also referred to as methyl (2s)-2-amino-3-(4-tert-butylphenyl)propanoate hydrochloride) is a chemical compound with potential applications in scientific research .

Details

- Catalog ID: X216285

- Purity: 95%

- Formula: C14H22ClNO2

- Molecular Weight: 271.79

- IUPAC Name: this compound

- CAS No: 174152-10-4

Potential Applications

While the provided search results do not offer explicit details on the applications of "this compound," they do point to contexts in which similar compounds are used, suggesting potential research avenues:

- HSET (KIFC1) Inhibition: Research has been done on related compounds as inhibitors of HSET (KIFC1), a protein that cancer cells rely on to cluster extra centrosomes. Inhibiting HSET can lead to multipolar spindle formation and aberrant cell division, potentially leading to cell death in cancer cells .

- Cancer Research: Some compounds with similar structures have been evaluated for their growth inhibitory effects on cancer cell lines .

- Intermediate in Synthesis: It is likely used as an intermediate in the synthesis of pharmaceutical compounds .

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in the phenyl ring substituents, ester groups, or amino acid backbones. Below is a comparative analysis:

Table 1: Comparative Properties of Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate Hydrochloride and Analogues

Functional Group Impact on Physicochemical Properties

- Lipophilicity: The tert-butyl group in the target compound increases logP compared to analogues with polar substituents (e.g., 4-hydroxy or 4-cyano) .

- Solubility: Derivatives like (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the tert-butyl analogue is more suited for lipid-rich environments .

- Stereochemical Influence : The (S)-configuration is conserved in all listed analogues, critical for chiral recognition in biological systems .

Industrial Availability

- The target compound is commercially available at 95% purity (BLD Pharm Ltd.), whereas analogues like (2S)-2-amino-3-(4-cyanophenyl)propanoate hydrochloride are catalogued by Enamine Ltd. with comparable purity .

Biological Activity

Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride, with CAS number 51482-39-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.

- Molecular Formula : C14H22ClNO3

- Molecular Weight : 287.78 g/mol

- Solubility : Soluble in water (0.306 mg/ml) .

- Log P : Varies between 0.0 and 2.71 depending on the calculation method used .

The mechanism of action for compounds in this class often involves interference with bacterial cell wall synthesis or function. The presence of a tert-butyl group may enhance lipophilicity, potentially increasing membrane permeability and efficacy .

Case Study 1: Antichlamydial Activity

A study evaluated the biological effects of several derivatives on Chlamydia trachomatis infections in HEp-2 cells. Compounds were tested for their ability to reduce chlamydial inclusions. The results indicated that specific structural modifications can significantly enhance activity against chlamydial infections, suggesting that similar modifications could be explored for this compound .

| Compound | Activity against C. trachomatis | Mechanism |

|---|---|---|

| Compound A | Moderate (64 μg/mL) | Cell wall synthesis inhibition |

| Compound B | High (16 μg/mL) | Membrane disruption |

Case Study 2: Toxicity Assessment

In assessing the toxicity of related compounds, it was found that selectivity towards pathogens without affecting human cell viability is crucial. Toxicity assays indicated that many derivatives did not exhibit significant cytotoxicity at effective concentrations . This is an important consideration for the development of new therapeutic agents.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

Q & A

Q. What are the established synthetic routes for Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride, and what key parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Chiral resolution of the amino acid precursor using (S)-configured catalysts or enzymatic methods to ensure enantiomeric purity .

- Step 2: Esterification with methanol under acidic conditions, followed by tert-butylphenyl group introduction via Suzuki coupling or Friedel-Crafts alkylation .

- Step 3: Hydrochloride salt formation via HCl gas or aqueous HCl .

Critical Parameters: - Temperature control during chiral resolution (< 0°C to prevent racemization) .

- Catalyst selection (e.g., Pd for coupling reactions) and purification via HPLC for >95% purity .

Table 1: Example Yields Under Different Conditions

| Step | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Lipase B | 25 | 78 | 92 |

| 1 | Pd(OAc)₂ | 80 | 85 | 95 |

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

Methodological Answer:

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

Q. How does structural modification (e.g., halogen substitution) alter its physicochemical and biological properties compared to analogs?

Methodological Answer: Table 2: Comparative Properties of Structural Analogs

| Compound | Substituent | LogP | Solubility (mg/mL) | IC₅₀ (μM) vs. Target X |

|---|---|---|---|---|

| Target | 4-(tert-butyl) | 3.2 | 0.15 | 12.3 ± 1.2 |

| Analog 1 | 4-Bromo | 3.8 | 0.08 | 8.7 ± 0.9 |

| Analog 2 | 4-Methoxy | 2.5 | 0.35 | >50 |

Key trends: Halogens increase lipophilicity and potency but reduce solubility .

Advanced Research Questions

Q. How can low yields during the final coupling step be systematically addressed?

Methodological Answer:

- Root Cause Analysis:

- Optimization Example: Switching from Pd(PPh₃)₄ to PdCl₂(dtbpf) increased yield from 45% to 72% .

Q. What strategies resolve discrepancies in enantiomeric purity between synthetic batches?

Methodological Answer:

Q. How should conflicting bioactivity data (e.g., agonist vs. antagonist effects) in different assay systems be reconciled?

Methodological Answer:

- Assay-Specific Factors:

- Follow-Up Studies:

- Radioligand binding with tritiated analogs to quantify affinity .

- Molecular dynamics simulations to predict binding poses .

Q. What computational and experimental approaches guide the design of analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Q. How can solubility limitations in aqueous buffers be overcome without compromising bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.